[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol
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Overview
Description
The compound “[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol” is a complex organometallic compound It features multiple sulfonyl and dihydroxyalumanyl groups, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of sulfonyl and dihydroxyalumanyl groups. Typical reaction conditions might include:
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Catalysts: Lewis acids or bases to facilitate the formation of sulfonyl and dihydroxyalumanyl bonds.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The dihydroxyalumanyl groups can be reduced to form aluminum hydrides.
Substitution: Functional groups can be substituted with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Halides or organometallic reagents.
Major Products
Oxidation Products: Sulfonic acids and aluminum oxides.
Reduction Products: Aluminum hydrides and alcohols.
Substitution Products: Various organometallic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions due to its multiple functional groups.
Materials Science: It can be incorporated into polymers or composites to enhance their properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.
Medicine
Drug Delivery: Its functional groups can be used to attach drugs for targeted delivery.
Industry
Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance.
Mechanism of Action
The compound exerts its effects through its multiple functional groups. The sulfonyl groups can interact with various biological targets, while the dihydroxyalumanyl groups can participate in coordination chemistry. These interactions can modulate molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Aluminum Sulfonates: Compounds with similar sulfonyl and aluminum groups.
Organometallic Complexes: Other complexes with multiple functional groups.
Properties
Molecular Formula |
C11H44Al8O51S8 |
---|---|
Molecular Weight |
1464.8 g/mol |
InChI |
InChI=1S/C11H20O35S8.8Al.16H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;16*1H2/q;8*+1;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;/m1......................../s1 |
InChI Key |
FTFYNJYNMCKWAJ-JQOFMKNESA-F |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
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